Fluoro[tris(trifluoromethyl)]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro[tris(trifluoromethyl)]silane is a silicon-based compound with the molecular formula C3F10Si. It is characterized by the presence of three trifluoromethyl groups and one fluorine atom attached to a silicon center. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoro[tris(trifluoromethyl)]silane can be synthesized through several methods. One common approach involves the fluorination of trichloromethylsilane using antimony trifluoride in the presence of catalytic quantities of bromine or antimony pentachloride. This reaction is typically carried out under heating or in an inert fluorinated solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of perfluoroalkyl bromides as starting materials. These compounds are fluorinated using antimony trifluoride, resulting in the formation of the desired silane compound .
Chemical Reactions Analysis
Types of Reactions: Fluoro[tris(trifluoromethyl)]silane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Oxidation Reactions: It can be oxidized to form different silicon-based compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as fluoride ions.
Reduction Reactions: Often utilize catalysts like tris(pentafluorophenyl)borane.
Oxidation Reactions: Require oxidizing agents such as hydrogen peroxide or ozone.
Major Products: The major products formed from these reactions include various silicon-fluorine compounds and derivatives of trifluoromethylsilane .
Scientific Research Applications
Fluoro[tris(trifluoromethyl)]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the development of fluorinated biomolecules for medical research.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings .
Mechanism of Action
The mechanism by which fluoro[tris(trifluoromethyl)]silane exerts its effects involves the activation of silicon-fluorine bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trifluoromethyl groups enhance the reactivity of the silicon center, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trifluoromethyltrimethylsilane: Another trifluoromethylating agent with similar applications.
Uniqueness: Fluoro[tris(trifluoromethyl)]silane is unique due to the presence of three trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high thermal stability and strong electron-withdrawing effects .
Properties
CAS No. |
827027-04-3 |
---|---|
Molecular Formula |
C3F10Si |
Molecular Weight |
254.10 g/mol |
IUPAC Name |
fluoro-tris(trifluoromethyl)silane |
InChI |
InChI=1S/C3F10Si/c4-1(5,6)14(13,2(7,8)9)3(10,11)12 |
InChI Key |
LRAQLUQSMSXTEC-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.